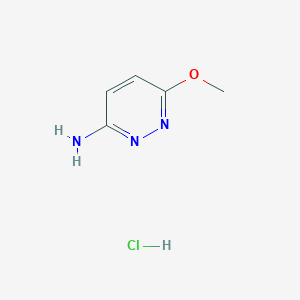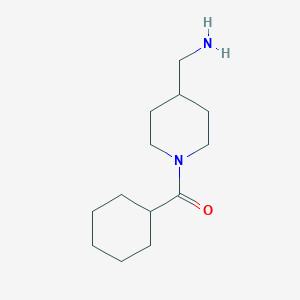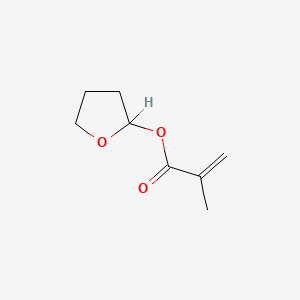
2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester
Vue d'ensemble
Description
“2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester” is also known as Methacrylic acid, tetrahydrofurfuryl ester . It is an organic compound with the molecular formula C9H14O3 and a molecular weight of 170.2057 . This compound finds remarkable application in combating diverse ailments such as neoplastic conditions and inflammatory disorders .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C9H14O3/c1-7(2)9(10)12-6-8-4-3-5-11-8/h8H,1,3-6H2,2H3 . The chemical structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
This compound is a clear liquid with a musty odor . It has a boiling point of 188.6°F and a predicted density of 1.17±0.1 g/cm3 . Its vapor pressure, flash point, vapor density, specific gravity, and ionization potential are not specified in the sources .Applications De Recherche Scientifique
Chemical Structure and Properties
“2-Propenoic acid, 2-methyl-, (tetrahydro-2-furanyl)methyl ester” has the molecular formula C9H14O3 and a molecular weight of 170.2057 . It’s also known by other names such as Methacrylic acid, tetrahydrofurfuryl ester; Sartomer SR 203; SR 203; Tetrahydrofurfuryl methacrylate .
Biomedical Industry
This compound is widely used in the biomedical industry . It acts as an inhibitor of certain enzymes, which can ultimately inhibit the growth and proliferation of specific cancer cells .
Treatment of Neoplastic Conditions
“2-Propenoic acid, 2-methyl-, tetrahydro-5-oxo-3-furanyl ester” finds remarkable application in combating diverse ailments such as neoplastic conditions . Neoplastic conditions involve the abnormal growth of cells, which can lead to the formation of tumors and cancer.
Treatment of Inflammatory Disorders
This compound also has applications in the treatment of inflammatory disorders . Inflammatory disorders involve the immune system causing damage to its own tissues, which can lead to diseases such as rheumatoid arthritis and lupus.
Formation of Photoresists
This acrylate is commonly used in the formation of photoresists . Photoresists are light-sensitive materials used in several processes, such as photolithography and photoengraving, to form a patterned coating on a surface.
Protected Acrylic Acid
The compound can also be used as a protected acrylic acid . In this context, “protected” means that the compound has been modified to prevent it from reacting under conditions where it would normally do so. This is often done in the field of chemistry when a reaction needs to be controlled or directed in a certain way.
Mécanisme D'action
Target of Action
The primary target of 2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester, also known as Tetrahydrofurfuryl methacrylate It is known that methacrylates, in general, are highly reactive monomers . They can undergo both free radical polymerization and other polymerization reactions .
Mode of Action
The mode of action of Tetrahydrofurfuryl methacrylate is primarily through its reactivity. As a methacrylate, it can participate in free radical polymerization and other polymerization reactions . This allows it to form polymers with various properties, depending on the conditions and the presence of other monomers.
Pharmacokinetics
It’s known that the compound is a liquid at room temperature and is insoluble in water but can dissolve in various organic solvents . These properties may influence its bioavailability.
Result of Action
The result of Tetrahydrofurfuryl methacrylate’s action is primarily the formation of polymers through free radical polymerization and other polymerization reactions . The properties of these polymers can vary widely, depending on the specific conditions and the presence of other monomers.
Safety and Hazards
Propriétés
IUPAC Name |
oxolan-2-yl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-6(2)8(9)11-7-4-3-5-10-7/h7H,1,3-5H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVRUJBOWHSVMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1CCCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30960209 | |
| Record name | Oxolan-2-yl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30960209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxolan-2-yl 2-methylprop-2-enoate | |
CAS RN |
39612-01-6 | |
| Record name | 2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester, homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039612016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxolan-2-yl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30960209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

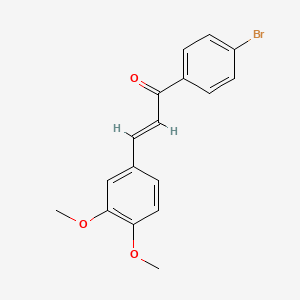

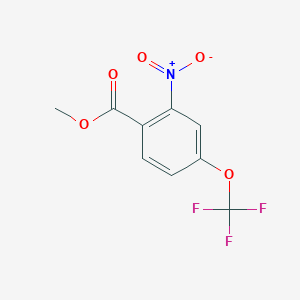
![(6S,12aR)-3,10-dibromo-6-phenyl-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B3106407.png)
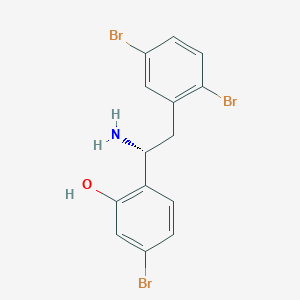

![2-[(2-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B3106419.png)
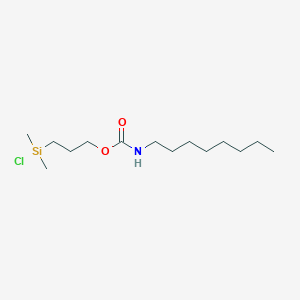
![2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid](/img/structure/B3106432.png)

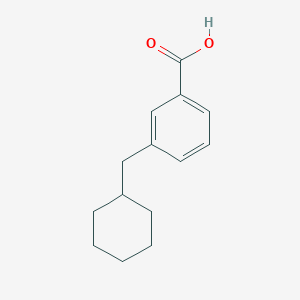
![Pyrrolo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B3106476.png)
